

Technical Support Center: Optimizing DK-PGD2 Cellular Stimulation

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Compound of Interest

Compound Name: 13,14-Dihydro-15-keto
prostaglandin D2

Cat. No.: B15569387

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cellular stimulation experiments with DK-PGD2.

Frequently Asked Questions (FAQs)

Q1: What is DK-PGD2 and what is its primary mechanism of action?

A1: DK-PGD2, or 13,14-dihydro-15-keto-prostaglandin D2, is a stable metabolite of prostaglandin D2 (PGD2).^[1] It functions as a selective agonist for the Prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).^{[2][3][4]} The activation of the DP2 receptor by DK-PGD2 on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s), triggers a cascade of pro-inflammatory responses.^{[1][2][4]}

Q2: What are the typical cellular responses observed after stimulation with DK-PGD2?

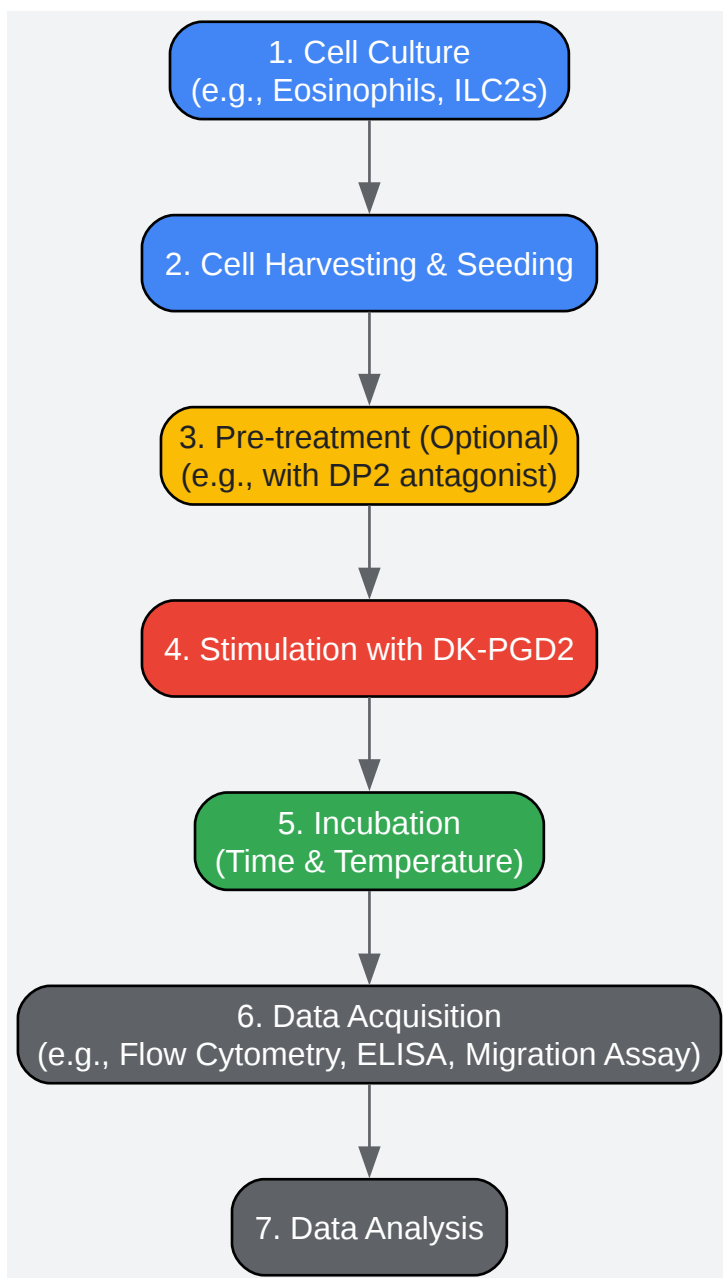
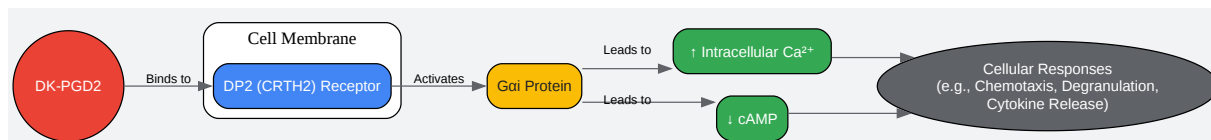
A2: Cellular responses to DK-PGD2 stimulation are cell-type specific and primarily mediated through the DP2 receptor. Common responses include:

- Eosinophils: Shape change, degranulation, and chemotaxis.^{[4][5]}
- Th2 Cells: Chemotaxis and production of cytokines like IL-4, IL-5, and IL-13.^{[4][6]}

- ILC2s: Migration and secretion of IL-5 and IL-13.[1][7]
- Basophils: Chemokinesis and degranulation.[4]
- Osteoclasts: Induction of apoptosis.[3]

Q3: What is the general signaling pathway activated by DK-PGD2?

A3: DK-PGD2 binds to the DP2 (CRTH2) receptor, which is a G-protein coupled receptor (GPCR). This interaction typically leads to the activation of the $G_{\alpha i}$ subunit, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca^{2+}) concentrations.[4] This signaling cascade ultimately mediates the pro-inflammatory effects associated with DK-PGD2.



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